6-苄基氨基-7-脱氮嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 6-Benzylamino-7-deazapurine derivatives often involves the glycosylation of pyrrolo[2,3-d]pyrimidines, a core structure of 7-deazapurines, followed by various functionalization reactions. For instance, glycosylation of nonfunctionalized 6-chloro-7-deazapurine with commercially available ribofuranose derivatives, followed by amination and deprotection, has been demonstrated as an efficient route for synthesizing tubercidin and related compounds in a minimal number of steps (Ingale, Leonard, & Seela, 2018).

Molecular Structure Analysis

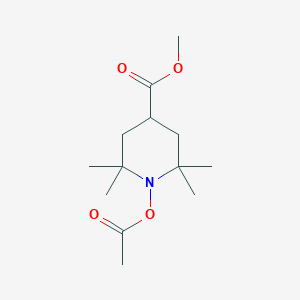

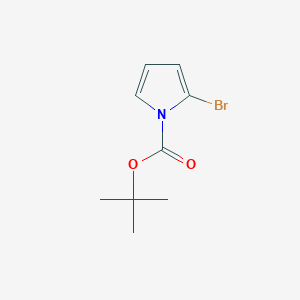

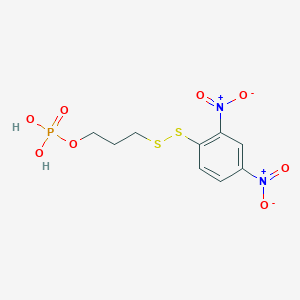

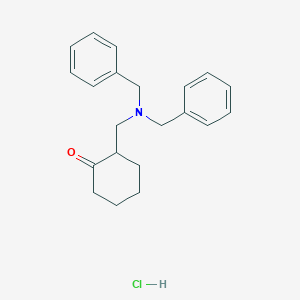

The molecular structure of 6-Benzylamino-7-deazapurine derivatives is characterized by the substitution of the nitrogen atom at the 7-position of the purine ring, which influences the molecule's electronic configuration and interaction capabilities. Molecular modeling studies reveal that this modification provides flexibility to the molecule, enhancing its ability to fit into the binding sites of targeted enzymes or receptors (Kim et al., 2008).

Chemical Reactions and Properties

7-Deazapurine derivatives, including those with a 6-benzylamino substitution, participate in various chemical reactions, such as nucleophilic substitutions, glycosylations, and cross-coupling reactions. These reactions are fundamental for synthesizing nucleoside analogues and other derivatives with potential biological activities (Seela & Peng, 2006).

科学研究应用

抗病毒应用

6-苄基氨基-7-脱氮嘌呤衍生物因其有效的抗病毒特性而被发现,特别是作为病毒复制的抑制剂。这些化合物在多种病毒感染中显示出疗效,包括 HIV、HCMV(人类巨细胞病毒)和 HSV(单纯疱疹病毒)。值得注意的是,最近的研究已将这些化合物的潜在应用扩展到兽医学中,用于全身病毒感染、丙型肝炎病毒复制抑制,甚至作为针对埃博拉病毒的杀病毒剂,展示了广泛的抗病毒活性 (Vittori 等,2006)。

化学治疗潜力

6-苄基氨基-7-脱氮嘌呤衍生物的化学治疗潜力一直是研究的重点,特别是它们在癌症治疗中的作用。已发现这些化合物在抑制癌细胞生长方面表现出高度效力,为开发新的癌症治疗方法提供了有希望的途径。构效关系 (SAR) 研究强调了杂芳基取代基(如呋喃基或噻吩基)在增强这些衍生物的抗肿瘤、抗分枝杆菌和抗帕金森作用中的重要性,表明它们在药物化学中的多用途应用 (Ostrowski,2022)。

药代动力学见解

药代动力学分析对于了解药物在人体内的代谢和生物利用度至关重要。6-苄基氨基-7-脱氮嘌呤衍生物已被探索其药代动力学特性,包括吸收、分布、代谢和排泄 (ADME)。研究的重点是优化这些化合物在临床环境中的治疗效果,并最大程度地减少其不良反应或毒性,特别是对于急性淋巴细胞白血病 (ALL) 儿童和炎症性肠病 (IBD) 患者。这包括根据个体患者的遗传和代谢物监测来定制给药策略,以改善治疗效果并降低毒性 (Guo 等,2022)。

安全和危害

属性

IUPAC Name |

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTDTJWTCBSTMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404394 |

Source

|

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzylamino-7-deazapurine | |

CAS RN |

60972-04-5 |

Source

|

| Record name | 6-Benzylamino-7-deazapurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)